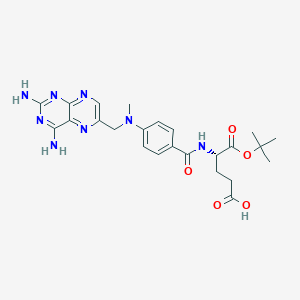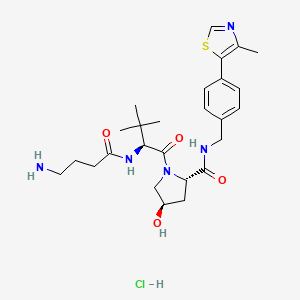
Cysteine protease inhibitor-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cysteine protease inhibitor-2 is a compound that inhibits the activity of cysteine proteases. Cysteine proteases are enzymes that play crucial roles in various biological processes, including protein degradation, immune response, and cell death. By inhibiting these enzymes, this compound can regulate these processes and has potential therapeutic applications in treating diseases such as cancer, arthritis, and parasitic infections .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cysteine protease inhibitor-2 typically involves the use of organic synthesis techniques. One common method is the reaction of a suitable amine with a carbonyl compound to form an imine, followed by reduction to yield the desired inhibitor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as crystallization or chromatography to obtain the pure compound .
化学反应分析
Types of Reactions
Cysteine protease inhibitor-2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a base such as sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
科学研究应用
Cysteine protease inhibitor-2 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme mechanisms and to develop new synthetic methods.
Biology: Used to investigate the role of cysteine proteases in various biological processes, including apoptosis and immune response.
Medicine: Potential therapeutic applications in treating diseases such as cancer, arthritis, and parasitic infections.
Industry: Used in the development of new drugs and as a biocatalyst in industrial processes
作用机制
Cysteine protease inhibitor-2 exerts its effects by binding to the active site of cysteine proteases, thereby preventing the enzymes from interacting with their substrates. This inhibition can occur through various mechanisms, including competitive inhibition, where the inhibitor competes with the substrate for binding to the active site, and allosteric inhibition, where the inhibitor binds to a different site on the enzyme, causing a conformational change that reduces the enzyme’s activity .
相似化合物的比较
Cysteine protease inhibitor-2 can be compared with other similar compounds, such as:
Cystatin: A natural inhibitor of cysteine proteases found in human tissues.
E-64: A synthetic inhibitor that irreversibly binds to the active site of cysteine proteases.
Leupeptin: A microbial inhibitor that inhibits both cysteine and serine proteases
Uniqueness
This compound is unique in its ability to selectively inhibit specific cysteine proteases, making it a valuable tool for studying these enzymes and developing targeted therapies .
属性
分子式 |
C13H5N5O |
|---|---|
分子量 |
247.21 g/mol |
IUPAC 名称 |
9-nitroso-1H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C13H5N5O/c14-5-9-10(6-15)17-13-11(16-9)7-3-1-2-4-8(7)12(13)18-19/h1-4,17H |
InChI 键 |
NZZBELYNMRINCL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C2=NC(=C(N3)C#N)C#N)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)](/img/structure/B11929070.png)
![4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)

![5-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B11929091.png)

![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11929099.png)

![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)

![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)

![4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B11929148.png)
